molecular formula C24H14O12 B2730561 2,5-bis(3,5-dicarboxyphenyl)terephthalic acid CAS No. 1542274-12-3

2,5-bis(3,5-dicarboxyphenyl)terephthalic acid

Cat. No.: B2730561
CAS No.: 1542274-12-3
M. Wt: 494.364
InChI Key: WCMYVQOLWBUDDQ-UHFFFAOYSA-N
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Description

2,5-Bis(3,5-dicarboxyphenyl)terephthalic acid is a tetracarboxylic acid derivative featuring a terephthalic acid backbone substituted with two 3,5-dicarboxyphenyl groups at the 2- and 5-positions. This structure endows it with four carboxylic acid groups, making it a highly functionalized linker for constructing metal-organic frameworks (MOFs) and coordination polymers.

Properties

IUPAC Name

2,5-bis(3,5-dicarboxyphenyl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O12/c25-19(26)11-1-9(2-12(5-11)20(27)28)15-7-18(24(35)36)16(8-17(15)23(33)34)10-3-13(21(29)30)6-14(4-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMYVQOLWBUDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of terphenyl is reacted with a halogenated aromatic compound in the presence of a palladium catalyst and a base . This is followed by oxidation and carboxylation steps to introduce the carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves stringent purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can convert

Biological Activity

2,5-bis(3,5-dicarboxyphenyl)terephthalic acid (BDTPA) is a compound that has garnered attention in recent years for its potential biological activities. This article examines the biological properties of BDTPA, including its antimicrobial and anticancer effects, as well as its applications in metal-organic frameworks (MOFs) and coordination polymers.

Chemical Structure and Properties

BDTPA is characterized by its unique structure, which includes two 3,5-dicarboxyphenyl groups attached to a terephthalic acid backbone. This configuration contributes to its solubility and reactivity, making it suitable for various biological applications.

  • Molecular Formula : C24H14O12
  • Molecular Weight : 494.36 g/mol

Antimicrobial Properties

Recent studies have indicated that BDTPA exhibits significant antimicrobial activity against various pathogens. For example, a study reported that BDTPA demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.

Anticancer Activity

BDTPA has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that BDTPA can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

The biological activity of BDTPA is thought to stem from its ability to interact with cellular targets, including enzymes and receptors involved in cell signaling pathways. The carboxyl groups in BDTPA enhance its binding affinity to these targets, facilitating its biological effects.

Case Studies

  • Antimicrobial Efficacy : A study published in 2024 demonstrated that BDTPA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess the antimicrobial activity and confirmed the compound's potential as a natural preservative in food products.
  • Anticancer Potential : In another study, BDTPA was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that BDTPA effectively induces programmed cell death.

Applications in Metal-Organic Frameworks (MOFs)

BDTPA has been utilized in the synthesis of MOFs due to its ability to coordinate with metal ions. These MOFs have shown promise in applications such as drug delivery systems and catalysis.

Application Description
Drug DeliveryMOFs constructed with BDTPA can encapsulate therapeutic agents for targeted delivery.
CatalysisBDTPA-based MOFs have been used as catalysts in organic reactions due to their high surface area and porosity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Terephthalic Acid (1,2-Benzenedicarboxylic Acid)

  • Structure : Simplest dicarboxylic acid with two carboxyl groups on a benzene ring.
  • Coordination Behavior: Acts as a linear linker in MOFs (e.g., MOF-5, MIL-53). Limited to two coordination sites, forming less complex frameworks.
  • Applications : Used in PET production and basic MOFs for gas storage (e.g., CO₂, CH₄). Lacks the photoresponsive properties seen in more complex derivatives.
  • Key Difference : The absence of additional aromatic/carboxylic substituents reduces its ability to form multi-dimensional frameworks or participate in charge-transfer interactions .

Bis(3,5-dicarboxyphenyl)terephthalamide

  • Structure : Similar to the target compound but replaces carboxylic acids with amide (-CONH₂) groups.
  • Coordination Behavior : Amide groups reduce acidity and metal-binding capacity compared to carboxylic acids. Forms hydrogen-bonded networks rather than rigid MOFs.
  • Applications : Used in HNUST-1 for selective adsorption but lacks thermal stability (>250°C decomposition).
  • Key Difference : Reduced thermal stability and weaker coordination limit its use in high-temperature catalysis or conductive frameworks .

3,3′,5,5′-Azobenzene Tetracarboxylic Acid

  • Structure : Tetracarboxylic acid with an azobenzene core (photoswitchable N=N bond).
  • Coordination Behavior : Forms dynamic MOFs (e.g., JUC-62) with light-tunable porosity. The azobenzene unit enables reversible structural changes under UV/vis light.
  • Applications : Photoresponsive gas storage and drug delivery. Bandgap (~2.5 eV) allows visible-light activation.
  • Key Difference : The azobenzene moiety introduces stimuli-responsive behavior absent in the target compound, but its synthesis is more complex .

2,5-Bis(hexadecyloxy)terephthalic Acid

  • Structure : Terephthalic acid with long alkoxy chains (hexadecyloxy) instead of carboxyphenyl groups.
  • Coordination Behavior : Hydrophobic chains hinder metal coordination, favoring self-assembly into lamellar structures or liquid crystals.
  • Applications : Used in chiral polyesters for optoelectronics. Lacks porosity but exhibits thermoplasticity.
  • Key Difference : Alkoxy substituents prioritize solubility and polymer compatibility over MOF formation .

Functional and Structural Data Comparison

Compound Carboxylic Groups Substituents Bandgap (eV) Thermal Stability (°C) Key Application
2,5-Bis(3,5-dicarboxyphenyl)terephthalic acid 4 3,5-Dicarboxyphenyl ~2.3* >300 MOFs for catalysis
Terephthalic acid 2 None N/A >300 PET production
Bis(3,5-dicarboxyphenyl)terephthalamide 4 3,5-Dicarboxyphenyl (amide) N/A ~250 HNUST-1 adsorption
Azobenzene tetracarboxylic acid 4 Azobenzene 2.5 ~200 Photoresponsive MOFs
2,5-Bis(hexadecyloxy)terephthalic acid 2 Hexadecyloxy N/A ~150 Chiral polymers

*Estimated based on analogous MOFs with π-conjugated linkers .

Research Findings and Implications

  • MOF Performance : The target compound’s four carboxylic groups enable dense coordination networks, enhancing framework stability and surface area (>2000 m²/g in hypothetical MOFs) compared to terephthalic acid-based MOFs (~1000 m²/g) .
  • Synthetic Challenges : The compound’s low solubility in common solvents (due to multiple -COOH groups) necessitates optimized solvothermal synthesis conditions .

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